

Diethyl(2-phenoxyethyl)amine Hydrochloride: Technical Profile & Applications

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Compound of Interest

Compound Name:	<i>Diethyl(2-phenoxyethyl)amine hydrochloride</i>
CAS No.:	21663-15-0
Cat. No.:	B2947921

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Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal aminoalkyl ether scaffold widely utilized in medicinal chemistry. Structurally characterized by a lipophilic phenoxy headgroup linked via an ethylene spacer to a hydrophilic diethylamine tail, this compound serves as a quintessential pharmacophore for local anesthetic activity (sodium channel blockade) and antihistaminic properties.

Beyond its historical use as a probe for ion channel modulation, it is currently a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Toremifene analogs, as well as novel nicotinic acetylcholine receptor (nAChR) ligands. This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthesis routes, and handling protocols.

Physicochemical Profile

The hydrochloride salt offers superior stability and water solubility compared to the hygroscopic free base, making it the preferred form for storage and biological assays.

Table 1: Core Technical Specifications

Property	Specification	Notes
IUPAC Name	N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride	
Common Synonyms	2-Phenoxy-N,N-diethylethanamine HCl; Diethylaminoethyl phenyl ether HCl	
CAS Number	21663-15-0 (HCl Salt)	Free Base: 4079-68-9
Molecular Formula	C ₁₂ H ₁₉ NO ^{[1][2]} · HCl	
Molecular Weight	229.75 g/mol	Base: 193.29; HCl: 36.46
Appearance	White to off-white crystalline solid	Hygroscopic
Melting Point	132–136 °C (Typical)	Varies by crystal habit/purity
Solubility	Water: >100 mg/mL Ethanol: Soluble Chloroform: Soluble Ether: Insoluble	Amphiphilic cation in solution
pKa	~9.2 (Amine conjugate acid)	Predicted based on trialkylamine
Stability	Stable under normal conditions.	Avoid strong oxidizers and moisture.

Synthesis & Manufacturing Methodologies

We present two distinct synthetic pathways: the Classical Nucleophilic Substitution (robust, industrial standard) and the Green Carbonate Aminoalkylation (modern, sustainable).

Pathway A: Classical Williamson Ether Synthesis

This route relies on the alkylation of phenol with 2-(diethylamino)ethyl chloride. It is favored for its high reliability but requires handling of vesicant nitrogen mustard analogs.

- Reagents: Phenol, 2-Chloro-N,N-diethylethylamine HCl, NaOH (or K_2CO_3), Toluene/Water.
- Mechanism: S_N2 displacement of the chloride by the phenoxide anion.

Protocol:

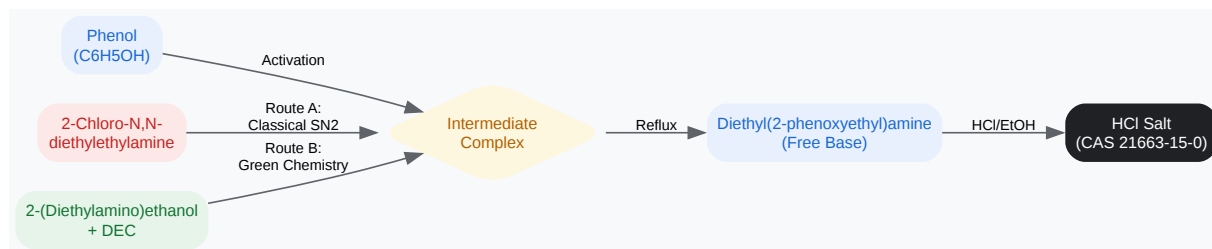
- Deprotonation: Dissolve Phenol (1.0 eq) in water containing NaOH (1.1 eq). Heat to $60^\circ C$ to generate sodium phenoxide.
- Alkylation: Add a solution of 2-Chloro-N,N-diethylethylamine hydrochloride (1.0 eq) in water/toluene dropwise.
- Reflux: Heat the biphasic mixture to reflux ($90-100^\circ C$) for 4–6 hours.
- Workup: Cool, separate the organic layer, and wash with dilute NaOH to remove unreacted phenol.
- Salt Formation: Dry the organic layer, dissolve in anhydrous ethanol/ether, and bubble dry HCl gas to precipitate the target hydrochloride salt.

Pathway B: Green Carbonate Aminoalkylation

A sustainable approach avoiding chlorinated reagents, utilizing diethyl carbonate (DEC) as a safe alkylating promoter.

- Reagents: Phenol, 2-(Diethylamino)ethanol, Diethyl Carbonate (DEC), K_2CO_3 (cat).
- Mechanism: Formation of a reactive

-aminocarbonate intermediate which undergoes decarboxylative alkylation.



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Figure 1: Dual synthetic pathways for **Diethyl(2-phenoxyethyl)amine hydrochloride**.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Insight
1.35	Triplet (t)	6H	-N(CH ₂ CH ₃) ₂	Terminal methyls of diethyl group.
3.20	Multiplet (m)	4H	-N(CH ₂ CH ₃) ₂	Methylene protons adjacent to nitrogen (deshielded by cationic N).
3.45	Triplet (t)	2H	Ar-O-CH ₂ -CH ₂ -N	Ethylene linker (amine side).
4.40	Triplet (t)	2H	Ar-O-CH ₂ -CH ₂ -	Ethylene linker (ether side); significantly deshielded by Oxygen.
6.90 – 7.35	Multiplet (m)	5H	Ar-H	Aromatic protons (characteristic mono-substituted benzene pattern).
10.8 - 11.2	Broad Singlet	1H	R ₃ NH ⁺	Ammonium proton (exchangeable with D ₂ O).

Mass Spectrometry (ESI-MS)

- Parent Ion [M+H]⁺: m/z 194.15 (corresponding to the protonated free base).
- Fragmentation: Loss of the diethylamine fragment (m/z 72) is a common diagnostic cleavage.

Biological Applications & Pharmacophore Mapping[3]

Diethyl(2-phenoxyethyl)amine is a "privileged structure" in medicinal chemistry. Its amphiphilic nature allows it to partition into cell membranes and interact with transmembrane proteins.

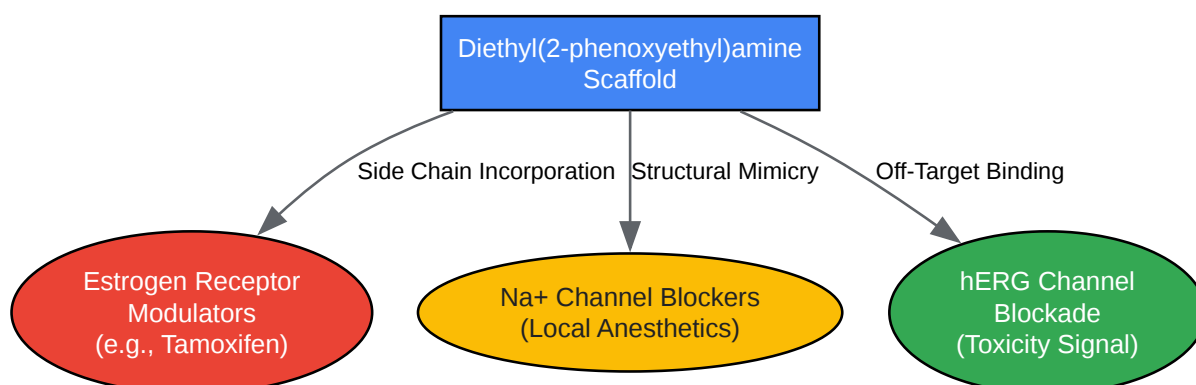
Key Therapeutic Areas[3]

- **Local Anesthesia:** The structural motif (Lipophilic Ring – Linker – Tertiary Amine) mimics Lidocaine and Procaine. It blocks voltage-gated Na⁺ channels (Nav1.x), preventing depolarization.
- **SERM Synthesis:** This unit is the exact side chain found in Tamoxifen and Clomiphene. It is critical for the antagonist activity of these drugs in breast tissue by preventing Helix-12 folding in the Estrogen Receptor.
- **Calmodulin Antagonism:** Phenoxyalkylamines are known to bind Calmodulin, inhibiting Ca²⁺-dependent signaling pathways.

Safety Pharmacology (hERG Liability)

Researchers must be aware that this specific pharmacophore (basic amine + lipophilic tail) carries a high risk of hERG potassium channel blockade.

- **Implication:** In drug development, derivatives containing this moiety must be screened early for QT-prolongation potential.



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Figure 2: Pharmacological network of the phenoxyethylamine scaffold.

Handling, Safety, and Storage

Signal Word:WARNING

Hazard Statements (GHS)[4]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocols

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. The compound is an irritant cationic surfactant.
- Inhalation: Handle the solid powder in a fume hood to avoid inhaling dust, which can severely irritate the upper respiratory tract.
- Storage: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term library storage). Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

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- To cite this document: BenchChem. [Diethyl(2-phenoxyethyl)amine Hydrochloride: Technical Profile & Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2947921/docs#diethyl-2-phenoxyethyl-amine-hydrochloride-technical-profile-applications>]

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